3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
3-(4-Chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with chlorophenyl, ethoxyphenyl, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as ethyl cyanoacetate and thiourea.
Substitution reactions: Introduction of the chlorophenyl and ethoxyphenyl groups can be done through nucleophilic substitution reactions using reagents like 4-chlorobenzyl chloride and 4-ethoxybenzyl chloride.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorophenyl and ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(4-Chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Study of its effects on biological systems, including its potential as an anti-cancer or anti-inflammatory agent.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Specific pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 4-ethoxyphenyl sulfone
- 4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine
Uniqueness
3-(4-Chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and ethoxyphenyl groups. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C22H19ClN4O4 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C22H19ClN4O4/c1-3-31-16-10-6-14(7-11-16)24-20(28)17-12-26(2)19-18(17)25-22(30)27(21(19)29)15-8-4-13(23)5-9-15/h4-12H,3H2,1-2H3,(H,24,28)(H,25,30) |
InChI Key |
XUGOFPPWARQVFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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